molecular formula C18H16FN3O2S B2579315 N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688335-65-1

N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2579315
CAS No.: 688335-65-1
M. Wt: 357.4
InChI Key: IXRZOPFGNFTEPQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a fluorophenyl group at the acetamide nitrogen, a 3-methoxyphenyl-substituted imidazole ring, and a sulfanyl (-S-) linkage.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-4-2-3-15(11-16)22-10-9-20-18(22)25-12-17(23)21-14-7-5-13(19)6-8-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRZOPFGNFTEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the imidazole derivative with a thiol compound to form the sulfanylacetamide linkage.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide linkage.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl groups (e.g., target compound) improve stability and bioavailability compared to bulkier substituents like naphthyl .

Variations in the Imidazole Ring Substituents

The imidazole ring’s substituents modulate electronic and steric effects:

Compound Name Imidazole Substituent Key Properties/Effects Reference
Target Compound 3-Methoxyphenyl Methoxy group donates electrons, increasing imidazole’s basicity and solubility.
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-Chlorophenyl Chlorine’s electron-withdrawing effect reduces solubility; higher lipophilicity.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Methylsulfinyl Sulfinyl group enhances chirality and potential for stereospecific interactions.

Key Observations :

  • Methoxy groups (target) improve solubility compared to chloro substituents .
  • Methylsulfinyl groups introduce chirality, which may optimize binding to asymmetric enzyme pockets .

Impact of Sulfanyl Linkage and Core Modifications

The sulfanyl (-S-) linker and core structure influence conformational flexibility:

Compound Name Structural Feature Key Properties/Effects Reference
Target Compound Imidazole-sulfanyl-acetamide Planar amide group facilitates crystal packing; moderate flexibility.
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Dioxoimidazolidinone core Rigid dioxo core reduces conformational flexibility, potentially improving selectivity.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl core Hydrogen-bonding dimers observed in crystal structures; enhanced stability.

Key Observations :

  • The imidazole-sulfanyl-acetamide scaffold (target) balances flexibility and rigidity, aiding in both synthesis and binding .
  • Rigid cores (e.g., dioxoimidazolidinone) may enhance selectivity but complicate synthesis .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Notable Properties Reference
Target Compound ~370 (estimated) Moderate lipophilicity (logP ~3.2 predicted). N/A
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 494.55 High molecular weight and lipophilicity (logP ~4.8) may limit bioavailability.
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide ~376 Lower molecular weight and polar isoxazole may improve aqueous solubility.

Key Observations :

  • Smaller heterocycles (e.g., isoxazol) mitigate these issues .

Biological Activity

N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}F1_{1}N3_{3}O1_{1}S1_{1}
  • Molecular Weight : 305.38 g/mol

This compound features a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which contribute to its biological properties.

Interaction with Biological Targets

This compound is believed to exert its biological effects primarily through interactions with specific receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in various physiological processes, including neurotransmission and hormone release .
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, although detailed kinetic studies are required to confirm these interactions.

Antitumor Activity

Recent research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, imidazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific antitumor activity of this compound remains to be fully elucidated but warrants further investigation.

Antimicrobial Properties

Compounds containing imidazole rings often display antimicrobial activity. Studies have demonstrated that related imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with protein synthesis. The potential antimicrobial effects of this compound should be explored in future research.

Study 1: Anticancer Activity in vitro

A study published in a peer-reviewed journal investigated the anticancer effects of various imidazole derivatives on human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, suggesting potential for this compound as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest
This compoundA549TBDTBD

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of similar compounds against various bacterial strains. The findings indicated that some imidazole-based compounds exhibited notable antibacterial activity, which could imply similar properties for this compound.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

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